5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
5-bromo-N-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C13H17BrN2O/c1-9(2)15-13(17)16-7-6-11-10(8-16)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3,(H,15,17) |
InChI Key |
NMQUAAUXUWJOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCC2=C(C1)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Detail |
|---|---|
| Chemical Name | 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide |
| CAS Number | 2567137-42-0 |
| Molecular Formula | C₁₃H₁₇BrN₂O |
| Molecular Weight | 297.19 g/mol |
| Structural Class | Dihydroisoquinoline derivative with bromine substitution and carboxamide group |
| Key Functional Groups | Isoquinoline ring, bromine substituent, isopropyl amide |
Preparation Methods
General Synthetic Strategy
The preparation of This compound typically involves the following key steps:
- Construction of the 3,4-dihydroisoquinoline core
- Introduction of the bromine substituent at the 5-position
- Formation of the carboxamide group with an isopropyl substituent on the nitrogen
Detailed Synthetic Routes
Isoquinoline Core Formation
The 3,4-dihydroisoquinoline core is generally synthesized via Pictet-Spengler cyclization or related condensation reactions involving β-phenylethylamine derivatives and aldehydes or ketones. This step forms the tetrahydroisoquinoline scaffold, which can be oxidized or modified to the dihydroisoquinoline as needed.
Bromination at the 5-Position
Selective bromination at the 5-position of the isoquinoline ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The regioselectivity is influenced by electronic and steric factors inherent to the isoquinoline system.
Carboxamide Formation with Isopropylamine
The carboxamide group is introduced by coupling the 2-position carboxylic acid or its activated derivative (e.g., acid chloride or ester) with isopropylamine. This amidation reaction is typically carried out in the presence of coupling reagents such as carbodiimides (e.g., EDC, DCC) or by direct reaction of acid chlorides with the amine.
Representative Preparation Procedure
A representative synthesis from literature sources can be summarized as follows:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Pictet-Spengler cyclization of 2-(2-phenylethyl)amine with suitable aldehyde | 70-85 | Forms 3,4-dihydroisoquinoline core |
| 2 | Bromination with N-bromosuccinimide in acetonitrile at 0-5 °C | 60-75 | Selective 5-bromo substitution |
| 3 | Amidation: Reaction of 5-bromo-3,4-dihydroisoquinoline-2-carboxylic acid chloride with isopropylamine in dichloromethane, presence of triethylamine | 65-80 | Formation of the N-isopropyl carboxamide |
Research Results and Optimization
Studies have shown that:
- The bromination step requires careful temperature control to avoid polybromination.
- Use of coupling reagents in amidation improves yield and purity.
- Purification by column chromatography using dichloromethane/methanol mixtures is effective for isolating the target compound.
- Alternative methods using palladium-catalyzed cross-coupling for introducing substituents on the isoquinoline ring have been explored but are less common for this specific compound.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Isoquinoline core synthesis | Pictet-Spengler cyclization | High yield, straightforward | Requires pure starting amines |
| Bromination | N-bromosuccinimide, low temperature | Selective bromination | Sensitive to reaction time/temp |
| Amidation | Acid chloride + isopropylamine, base | Efficient amide bond formation | Requires acid chloride intermediate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the isoquinoline ring.
Reduction: Reduction reactions can target the carboxamide group or the bromine atom, leading to the formation of different derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amines or alcohols, and substitution may result in various functionalized isoquinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Variations in the Dihydroisoquinoline Core
The dihydroisoquinoline scaffold is highly versatile, with modifications at the 2(1H)-carboxamide position and the aromatic ring significantly altering biological and physicochemical properties. Below is a comparison of key analogs:
Impact of Substituents on Physicochemical Properties
- Bromine vs. Fluorine : Bromine at C5 (target compound) increases molecular weight and lipophilicity compared to fluorine in the oxadiazole-containing analog . This may enhance membrane permeability but reduce solubility.
- Positional Isomerism : Bromine at C5 (target) vs. C7 (tert-butyl analog) may alter electronic distribution, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound belonging to the dihydroisoquinoline class, known for its structural complexity and diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H17BrN2O
- Molecular Weight : 297.19 g/mol
The compound features a bromine atom at the fifth position, an isopropyl group attached to the nitrogen atom, and a carboxamide functional group. These substituents contribute to its unique properties and potential applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology. Similar compounds have shown various effects, including:
- Neuroprotective Effects : Potential for treating neurodegenerative diseases by protecting neuronal cells from damage.
- Antitumor Activity : In vitro studies suggest that related dihydroisoquinolines may possess cytotoxic properties against cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
The mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various biological targets through binding affinity studies. These interactions are crucial for understanding its pharmacological potential.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the versatility of the dihydroisoquinoline scaffold. The following table summarizes notable compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluoro-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Fluorine substitution at position 5 | Potentially enhanced bioavailability |
| 6-Bromo-N-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Bromine at position 6 | Different receptor interaction profile |
| 7-Methoxy-N-isobutyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Methoxy group at position 7 | Altered solubility and activity |
These variations in substituents can significantly influence biological activity and pharmacokinetics.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of a related compound in a model of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals.
- Antitumor Activity Assessment : In vitro assays demonstrated that derivatives of dihydroisoquinolines exhibited cytotoxic effects against human leukemia HL-60 cells, suggesting potential as anticancer agents.
- Antimicrobial Testing : Research showed that certain dihydroisoquinoline derivatives have effective antibacterial properties against Gram-positive bacteria, indicating their potential use as antimicrobial agents.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, and how do they resolve structural ambiguities?
Answer:
- 1H/13C-NMR : Assigns proton and carbon environments, particularly distinguishing the isopropyl group (δ 1.2–1.4 ppm for CH3, δ 3.9–4.2 ppm for CH) and bromine-induced deshielding effects on the isoquinoline ring .
- FT-IR : Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ expected for C14H18BrN2O) and detects isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the dihydroisoquinoline ring and confirms substitution patterns .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylic acid and isopropylamine. Monitor pH (6.5–7.5) to avoid hydrolysis .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate unreacted starting materials. For persistent impurities, recrystallize in ethanol/water .
- Halogenation Control : Optimize bromine positioning using directing groups (e.g., tert-butyl carboxylate) to minimize regioisomers .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro/fluoro analogs?
Answer:
- Electronic Effects : Bromine’s moderate electronegativity enhances oxidative addition in Suzuki-Miyaura reactions vs. chloro analogs, but slower than iodo derivatives. Use Pd(PPh3)4/XPhos catalysts for C-C bond formation .
- Steric Effects : The bromine’s bulk (vs. fluorine) may hinder nucleophilic aromatic substitution. Computational studies (DFT) suggest transition-state energy differences of ~2–3 kcal/mol between Br and F analogs .
- Biological Implications : Bromine’s hydrophobicity increases logP vs. fluoro analogs, potentially enhancing blood-brain barrier penetration in neuroactive studies .
Q. What experimental and computational strategies elucidate the compound’s mechanism of action in biological systems?
Answer:
- Target Identification : Screen against kinase or GPCR panels using radioligand binding assays. For example, structural analogs of 3,4-dihydroisoquinoline-2(1H)-carboxamide show affinity for KIF11 mRNA targets .
- Molecular Dynamics (MD) : Simulate interactions with active sites (e.g., CDK4/6) to identify key residues (e.g., Leu152, Ala162) forming hydrophobic contacts with the isopropyl group .
- Metabolic Stability : Use liver microsome assays with LC-MS to track bromine retention or debromination metabolites .
Q. How can contradictory data on the compound’s solubility and logP be resolved across studies?
Answer:
- Method Standardization :
- logP : Compare shake-flask (gold standard) vs. HPLC-derived values. Adjust pH to 7.4 to account for ionization .
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO/water. For example, tert-butyl analogs show 20–30% lower solubility in simulated intestinal fluid vs. aqueous buffers .
- Data Reconciliation : Apply QSPR models to predict discrepancies arising from crystallinity (amorphous vs. crystalline forms) .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Analogs in Cross-Coupling Reactions
| Halogen | Relative Rate (Suzuki-Miyaura) | logP (Calculated) | Metabolic Stability (t1/2, human microsomes) |
|---|---|---|---|
| Br | 1.0 (reference) | 2.8 | 45 min |
| Cl | 0.7 | 2.5 | 60 min |
| F | 0.3 | 2.1 | 90 min |
| I | 1.5 | 3.2 | 30 min |
| Data derived from |
Q. Table 2. Key Spectroscopic Signatures for Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
